PD-166866

Content Navigation

Researchers isolating FGFR1-driven angiogenesis, stem cell differentiation, or tumor proliferation require an inhibitor with strict target selectivity to avoid confounding from VEGFR, PDGFR, or pan-FGFR pathways. PD-166866 addresses this with:

- IC50 52.4 nM against FGFR1; >1000-fold selectivity over c-Src, PDGFR-β, EGFR, and VEGFR2 (inactive at ≤50 μM).

- Enables unambiguous FGF-dependent neovascularization assays without VEGFR cross-reactivity.

- Validated in Ewing sarcoma and iPSC models to eliminate proliferative off-target populations without broad cytotoxicity.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Purity

Package Size

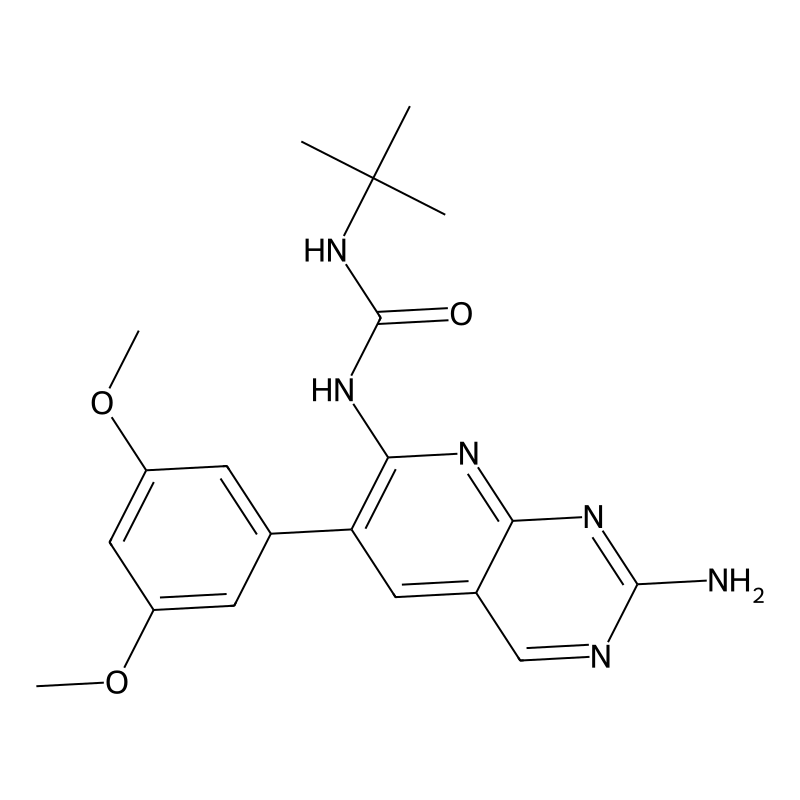

PD-166866 (CAS 192705-79-6) is a 6-aryl-pyrido[2,3-d]pyrimidine derivative that functions as a highly selective, ATP-competitive inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1). In procurement and assay design, it is primarily selected for its quantitative selectivity profile, offering an IC50 of 52.4 nM against human full-length FGFR1 while maintaining complete inactivity against a broad panel of related receptor tyrosine kinases—including c-Src, PDGFR-β, and EGFR—at concentrations up to 50 μM[1]. This >1000-fold selectivity window makes it a critical pharmacological tool for isolating FGFR1-mediated signaling in angiogenesis, stem cell differentiation, and tumor proliferation models where off-target kinase inhibition would confound experimental outcomes or compromise reproducibility [1].

Research Fit

Substituting PD-166866 with broader-spectrum inhibitors like SU5402 or pan-FGFR agents like BGJ398 compromises assay specificity and phenotypic reproducibility. While pan-FGFR inhibitors potently suppress FGFR1, they equally inhibit FGFR2 and FGFR3, making it impossible to distinguish isoform-specific biological roles. Similarly, multi-targeted agents like SU5402 exhibit cross-reactivity with VEGFR2 and PDGFRβ at low nanomolar concentrations, confounding angiogenesis and cell migration assays by simultaneously blocking parallel growth factor pathways. Procurement of PD-166866 is therefore essential when the experimental or manufacturing objective strictly requires isolated FGFR1 blockade without collateral VEGFR or pan-FGFR suppression.

Substitution Risk

VEGFR2 Cross-Reactivity in Angiogenesis Assays

When selecting an inhibitor for angiogenesis models, distinguishing between FGF- and VEGF-driven pathways is critical. PD-166866 provides an IC50 of 52.4 nM for FGFR1 with no activity against VEGFR2 up to 50 μM [1]. In contrast, the common substitute SU5402 inhibits VEGFR2 at 20 nM, which is even more potent than its FGFR1 inhibition (30 nM) . This cross-reactivity makes SU5402 unsuitable for isolating FGFR1-specific neovascularization.

| Evidence Dimension | VEGFR2 vs FGFR1 Inhibition (IC50) |

| Target Compound Data | FGFR1 IC50 = 52.4 nM; VEGFR2 IC50 > 50,000 nM |

| Comparator Or Baseline | SU5402: FGFR1 IC50 = 30 nM; VEGFR2 IC50 = 20 nM |

| Quantified Difference | >1000-fold selectivity for PD-166866 vs. inverse selectivity for SU5402 |

| Conditions | Cell-free kinase activity assays |

Procuring PD-166866 prevents false-positive attribution of anti-angiogenic effects to FGFR1 when they may actually be driven by VEGFR2 blockade.

FGFR1 Isoform Selectivity vs. Pan-FGFR

For studies requiring the isolation of FGFR1 from other fibroblast growth factor receptors (FGFR2, FGFR3, FGFR4), pan-FGFR inhibitors like BGJ398 (Infigratinib) are inadequate. BGJ398 inhibits FGFR1, FGFR2, and FGFR3 with near-identical potency (IC50s of 0.9 nM, 1.4 nM, and 1.0 nM, respectively) . PD-166866, conversely, is highly specific to the FGFR1 tyrosine kinase domain, allowing researchers to decouple FGFR1-mediated signaling from FGFR2/3 pathways [1].

| Evidence Dimension | FGFR Isoform Selectivity |

| Target Compound Data | Highly selective for FGFR1 over other isoforms |

| Comparator Or Baseline | BGJ398: FGFR1 (0.9 nM), FGFR2 (1.4 nM), FGFR3 (1.0 nM) |

| Quantified Difference | BGJ398 shows <2-fold variance across FGFR1-3; PD-166866 isolates FGFR1 |

| Conditions | Recombinant kinase assays |

Enables precise pharmacological dissection of FGFR1-specific functions in complex cellular environments expressing multiple FGFR isoforms.

Clean Off-Target Kinase Profile

Multi-kinase inhibitors like Ponatinib or Lenvatinib are frequently used but introduce massive off-target noise by hitting PDGFR, c-Src, and other kinases at low nanomolar ranges . PD-166866 demonstrates a >1000-fold selectivity window, showing no inhibitory effect on c-Src, PDGFR-β, EGFR, MEK, PKC, or CDK4 at concentrations as high as 50 μM [1]. This ensures that downstream readouts, such as ERK1/2 or MAPK phosphorylation, are strictly the result of FGFR1 blockade.

| Evidence Dimension | Off-Target Kinase Inhibition (c-Src, PDGFR-β, EGFR) |

| Target Compound Data | No effect up to 50,000 nM (50 μM) |

| Comparator Or Baseline | Ponatinib: PDGFRα (1.1 nM), c-Src (5.4 nM) |

| Quantified Difference | Highly clean profile up to 50 μM for PD-166866 vs. low-nanomolar off-target hits for comparators |

| Conditions | Kinase selectivity screening panels |

Guarantees that observed phenotypic changes or signaling disruptions are exclusively due to FGFR1 inhibition, reducing the need for complex genetic knockdowns.

Cellular Potency in bFGF-Stimulated Proliferation

Beyond cell-free potency, PD-166866 exhibits excellent cell permeability and functional efficacy in standard culture workflows. In L6 cells overexpressing human FGFR1, daily exposure to PD-166866 effectively suppressed bFGF-stimulated cell growth with an IC50 of 24.1 nM over 8 days [1]. At 100 nM, bFGF-driven growth was almost entirely suspended, demonstrating highly reproducible cellular processability and formulation compatibility for long-term in vitro assays.

| Evidence Dimension | Inhibition of bFGF-stimulated cell growth |

| Target Compound Data | IC50 = 24.1 nM; near-complete suspension at 100 nM |

| Comparator Or Baseline | Uninhibited bFGF-stimulated L6 cells |

| Quantified Difference | Dose-dependent suppression culminating in near-complete growth arrest at 100 nM |

| Conditions | L6 cells overexpressing FGFR1, 8-day consecutive exposure |

Provides buyers with a reliable, cell-permeable reagent that maintains long-term stability and efficacy in extended cell culture protocols.

Isolating FGF-Driven Angiogenesis Pathways

Because PD-166866 does not cross-react with VEGFR2, it serves as a highly targeted procurement choice for microvessel outgrowth and angiogenesis assays where researchers must distinguish between FGF-driven and VEGF-driven neovascularization [1].

iPSC-Derived Pancreatic Islet Cell Purification

In stem cell manufacturing workflows, residual nonendocrine progenitor cells can cause abnormal outgrowths. PD-166866 is utilized during extended culture phases to selectively and efficiently reduce these unwanted proliferative off-target populations (putative PMSCs) without broad cytotoxicity, ensuring safer and more reproducible iPSC-derived grafts[2].

Ewing Sarcoma FGF Pathway Blockade

In oncology research, particularly Ewing sarcoma, PD-166866 is used to mimic the effects of the RAS-antagonist SPRY1. Its high specificity allows researchers to cleanly block the FGF pathway and impair clonogenic growth without the off-target toxicity associated with multi-kinase inhibitors [3].

Application Fit Matrix

References

- [1] Panek, R.L., et al. "In vitro biological characterization and antiangiogenic effects of PD 166866, a selective inhibitor of the FGF-1 receptor tyrosine kinase." J Pharmacol Exp Ther. 1998;286(1):569-577.

- [2] PNAS. "Identification and removal of unexpected proliferative off-target cells emerging after iPSC-derived pancreatic islet cell implantation." 2024;121(16):e2317351121.

- [3] Cell Death & Disease. "EWS-FLI1-mediated suppression of the RAS-antagonist Sprouty 1 (SPRY1) confers aggressiveness to Ewing sarcoma." 2015;6:e1883.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Irritant

Other CAS

Wikipedia

2: Metzner T, Bedeir A, Held G, Peter-Vörösmarty B, Ghassemi S, Heinzle C, Spiegl-Kreinecker S, Marian B, Holzmann K, Grasl-Kraupp B, Pirker C, Micksche M, Berger W, Heffeter P, Grusch M. Fibroblast growth factor receptors as therapeutic targets in human melanoma: synergism with BRAF inhibition. J Invest Dermatol. 2011 Oct;131(10):2087-95. doi: 10.1038/jid.2011.177. Epub 2011 Jul 14. PubMed PMID: 21753785; PubMed Central PMCID: PMC3383623.

3: Risuleo G, Ciacciarelli M, Castelli M, Galati G. The synthetic inhibitor of fibroblast growth factor receptor PD166866 controls negatively the growth of tumor cells in culture. J Exp Clin Cancer Res. 2009 Dec 11;28:151. doi: 10.1186/1756-9966-28-151. PubMed PMID: 20003343; PubMed Central PMCID: PMC2797793.

4: Ohshima M, Yamaguchi Y, Kappert K, Micke P, Otsuka K. bFGF rescues imatinib/STI571-induced apoptosis of sis-NIH3T3 fibroblasts. Biochem Biophys Res Commun. 2009 Apr 3;381(2):165-70. doi: 10.1016/j.bbrc.2009.02.012. Epub 2009 Feb 10. PubMed PMID: 19338769.

5: Fischer H, Taylor N, Allerstorfer S, Grusch M, Sonvilla G, Holzmann K, Setinek U, Elbling L, Cantonati H, Grasl-Kraupp B, Gauglhofer C, Marian B, Micksche M, Berger W. Fibroblast growth factor receptor-mediated signals contribute to the malignant phenotype of non-small cell lung cancer cells: therapeutic implications and synergism with epidermal growth factor receptor inhibition. Mol Cancer Ther. 2008 Oct;7(10):3408-19. doi: 10.1158/1535-7163.MCT-08-0444. PubMed PMID: 18852144; PubMed Central PMCID: PMC2879863.

6: Calandrella N, Risuleo G, Scarsella G, Mustazza C, Castelli M, Galati F, Giuliani A, Galati G. Reduction of cell proliferation induced by PD166866: an inhibitor of the basic fibroblast growth factor. J Exp Clin Cancer Res. 2007 Sep;26(3):405-9. PubMed PMID: 17987803.

7: Piccioni F, Borioni A, Delfini M, Del Giudice MR, Mustazza C, Rodomonte A, Risuleo G. Metabolic alterations in cultured mouse fibroblasts induced by an inhibitor of the tyrosine kinase receptor Fibroblast Growth Factor Receptor 1. Anal Biochem. 2007 Aug 1;367(1):111-21. Epub 2007 Apr 12. PubMed PMID: 17512489.

8: Cassina P, Pehar M, Vargas MR, Castellanos R, Barbeito AG, Estévez AG, Thompson JA, Beckman JS, Barbeito L. Astrocyte activation by fibroblast growth factor-1 and motor neuron apoptosis: implications for amyotrophic lateral sclerosis. J Neurochem. 2005 Apr;93(1):38-46. PubMed PMID: 15773903.

9: Patel NG, Kumar S, Eggo MC. Essential role of fibroblast growth factor signaling in preadipoctye differentiation. J Clin Endocrinol Metab. 2005 Feb;90(2):1226-32. Epub 2004 Nov 2. PubMed PMID: 15522930.

10: Stevens DA, Harvey CB, Scott AJ, O'Shea PJ, Barnard JC, Williams AJ, Brady G, Samarut J, Chassande O, Williams GR. Thyroid hormone activates fibroblast growth factor receptor-1 in bone. Mol Endocrinol. 2003 Sep;17(9):1751-66. Epub 2003 Jun 12. PubMed PMID: 12805413.

11: Li G, Oparil S, Kelpke SS, Chen YF, Thompson JA. Fibroblast growth factor receptor-1 signaling induces osteopontin expression and vascular smooth muscle cell-dependent adventitial fibroblast migration in vitro. Circulation. 2002 Aug 13;106(7):854-9. PubMed PMID: 12176960.

Explore Compound Types